molecular formula C12H15NO3 B11410803 ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Cat. No.: B11410803
M. Wt: 221.25 g/mol
InChI Key: WFWCPJYCYMXPRA-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzoxazine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrobenzoxazine derivatives. Substitution reactions can lead to a variety of substituted benzoxazines .

Scientific Research Applications

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)-3-oxobutanoate
  • Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
  • 4-Hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione

Uniqueness

Ethyl 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-13-7-8-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3

InChI Key

WFWCPJYCYMXPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC2=CC=CC=C21

Origin of Product

United States

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